molecular formula C9H12N4O2 B1350711 1-(3-Nitropyridin-2-yl)piperazine CAS No. 87394-48-7

1-(3-Nitropyridin-2-yl)piperazine

Cat. No. B1350711
CAS RN: 87394-48-7
M. Wt: 208.22 g/mol
InChI Key: HSAKGWZDXDRYTB-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperazine is a chemical compound with the CAS Number: 87394-48-7 and a molecular weight of 208.22 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1-(3-Nitropyridin-2-yl)piperazine involves a mixture of 2-chloro-3-nitro-pyridine and piperazine in acetonitrile, which is heated at reflux overnight . The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, washed with water and brine. The organic layer is separated, dried over sodium sulfate, filtered and concentrated to give 1-(3-nitro-pyridin-2-yl)-piperazine .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitropyridin-2-yl)piperazine is represented by the formula C9H12N4O2 . The InChI Code for this compound is 1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2 .


Chemical Reactions Analysis

The chemical reactions involving 1-(3-Nitropyridin-2-yl)piperazine are primarily related to its synthesis. The compound is synthesized from 2-chloro-3-nitro-pyridine and piperazine .


Physical And Chemical Properties Analysis

1-(3-Nitropyridin-2-yl)piperazine is a solid at room temperature . It has a molecular weight of 208.22 . The compound has a high gastrointestinal absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Urease Inhibition

“1-(3-Nitropyridin-2-yl)piperazine” and its derivatives have been studied for their potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This is particularly important in treating infections caused by urease-producing pathogens .

Hemolysis Activity

Derivatives of “1-(3-Nitropyridin-2-yl)piperazine” have been analyzed for hemolysis activity due to their remarkable urease inhibition potential. Hemolysis refers to the rupture of red blood cells, which can release hemoglobin into the surrounding fluid .

Anti-Tubercular Activity

Compounds related to “1-(3-Nitropyridin-2-yl)piperazine” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) .

Frontiers | Synthesis and biological evaluation of pyridylpiperazine … Seeking potent anti-tubercular agents: design and synthesis of …

Mechanism of Action

Target of Action

The primary target of 1-(3-Nitropyridin-2-yl)piperazine is the enzyme urease . Urease, a nickel-dependent enzyme found in various life forms, catalyzes the breakdown of urea, concluding nitrogen metabolism by generating ammonia and carbamate . This process supports the survival of pathogens and can lead to infections such as gastric disorders like ulcers and cancer in humans .

Mode of Action

1-(3-Nitropyridin-2-yl)piperazine and its derivatives obstruct the activity of urease, thereby inhibiting the growth of pathogens . Through in silico analysis, it was shown that these potent inhibitors develop favorable interactions with the active site of urease, having binding energies of −8.0 (5b) and −8.1 (7e) kcal/mol .

Biochemical Pathways

The inhibition of urease by 1-(3-Nitropyridin-2-yl)piperazine affects the biochemical process of nitrogen metabolism . By blocking the breakdown of urea into ammonia and carbamate, the compound disrupts the pH balance that supports the survival of pathogens .

Result of Action

The result of the action of 1-(3-Nitropyridin-2-yl)piperazine is the inhibition of urease activity, which leads to a decrease in the survival of pathogens . The most active inhibitors, 5b and 7e, have IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, which are lower than the IC50 value of the standard thiourea .

Action Environment

The action of 1-(3-Nitropyridin-2-yl)piperazine is influenced by the environment in which it is present. For instance, the compound’s efficacy can be affected by the pH of the environment, as urease activity is associated with a rise in pH . .

Safety and Hazards

The safety information for 1-(3-Nitropyridin-2-yl)piperazine includes a GHS07 pictogram, a signal word of warning, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12/h1-3,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKGWZDXDRYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396304
Record name 1-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-2-yl)piperazine

CAS RN

87394-48-7
Record name 1-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87394-48-7
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-3-nitropyridine (4.76 g, 30 mmol) and piperazine (5.9, 69 mmol) in acetonitrile, (75 mL), was stirred at reflux for 5 h. After concentrating under reduced pressure, the residue was partitioned between ethyl acetate and 10% NaOH. The ethyl acetate extract was washed with water, dried (Na2SO4), filtered and concentrated. Flash chromatography over Al2O3 and elution with 2% MeOH-98% CHCl3 afforded the title compound, m.p. 82°-87° C. An analytical sample, m.p. 83.5°-86.5° C., was obtained upon recrystallization from CHCl3 -hexane.
Quantity
4.76 g
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69 mmol
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75 mL
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Synthesis routes and methods II

Procedure details

Anhydrous piperazine (60 g) was dissolved in methylene chloride (400 ml) and then, 2-chloro-3-nitropyridine (40 g) was added slowly at 10~20° C. and the mixture was stirred at 20° C. for 2 hours. After completion of the reaction, the reaction mixture was washed with water (300 ml) three times and the separated organic layers were concentrated under reduced pressure. The precipitate was washed with water and small amount of ethanol and dried in vacuo to give 46 g (yield: 87.5%) of the desired compound.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Yield
87.5%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Given that the research focuses on developing radioligands for the 5-HT7 receptor, could 1-(3-Nitropyridin-2-yl)piperazine potentially be modified to serve as a 5-HT7 receptor ligand? What modifications might be considered?

A2: While the study focuses on [99mTc(CO)3]-labeled 1-(2-Pyridyl)piperazine derivatives [], the core structure of 1-(3-Nitropyridin-2-yl)piperazine shares some similarities with known 5-HT7 ligands. Modifications like introducing substituents on the piperazine or pyridine ring, or replacing the nitro group with other functionalities known to interact with the 5-HT7 receptor, could be explored. It's important to note that these are just hypothetical modifications, and their impact on the compound's binding affinity, selectivity, and overall pharmacological profile would need to be thoroughly investigated. Computational modeling and SAR studies could be valuable tools in guiding these modifications.

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